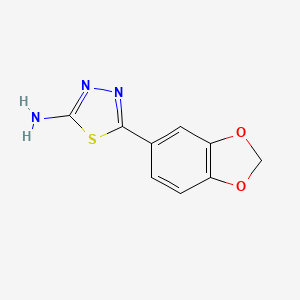

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the thiadiazole class, known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The compound's structure incorporates a 1,3,4-thiadiazol ring, which is a crucial pharmacophore in medicinal chemistry due to its wide range of biological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine, often involves cyclization reactions catalyzed by metal ions such as manganese(II). These reactions typically start from thiosemicarbazides or thiohydrazides, which undergo cyclization in the presence of a catalyst to form the thiadiazole ring through the elimination of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by single crystal X-ray data and can be optimized using density functional theory (DFT) methods. The geometry optimization helps in understanding the stability and electronic properties of the molecules. These compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability (Dani et al., 2013).

Aplicaciones Científicas De Investigación

1. Anticancer Evaluation

- Application Summary : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd - catalyzed C-N cross - coupling .

- Results : The compounds showed anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. Antibacterial Potential

- Application Summary : A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and spectrally characterized .

- Methods of Application : The antibacterial activity of the novel candidates has been screened using the agar diffusion test .

- Results : These compounds showed high antibacterial activity against different Gram +ve and Gram -ve bacteria when compared with standard antibacterial drugs .

Safety And Hazards

Direcciones Futuras

Future research could focus on further elucidating the biological activities of this compound and similar molecules, as well as optimizing their properties for potential therapeutic applications245.

Please note that this information is based on similar compounds and related research, and may not be directly applicable to “5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine”. Further research would be needed to provide a comprehensive analysis of this specific compound.

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXVMFPLXUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182289 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

28004-60-6 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

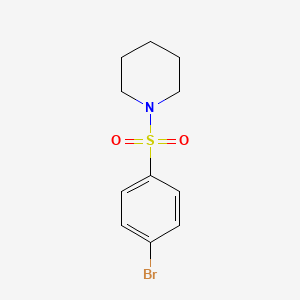

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

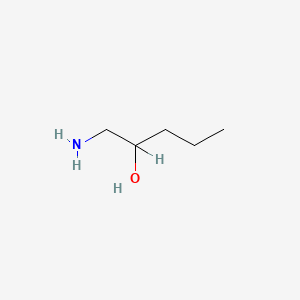

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)